molecular formula C6H6ClNO4 B14203504 2-Amino-5-chlorohexa-2,4-dienedioic acid CAS No. 887928-49-6

2-Amino-5-chlorohexa-2,4-dienedioic acid

Katalognummer: B14203504
CAS-Nummer: 887928-49-6
Molekulargewicht: 191.57 g/mol
InChI-Schlüssel: KNAXVHYDFDBJMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-chlorohexa-2,4-dienedioic acid is an organic compound with the molecular formula C6H6ClNO4 It is characterized by the presence of an amino group, a chlorine atom, and a conjugated diene system within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorohexa-2,4-dienedioic acid typically involves the chlorination of a suitable precursor, followed by the introduction of the amino group. One common method involves the reaction of 2,4-hexadienoic acid with chlorine gas under controlled conditions to introduce the chlorine atom at the 5-position. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the final product meets the required purity standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-chlorohexa-2,4-dienedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chlorohexa-2,4-dienedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-5-chlorohexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and conjugated diene system can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-chloropentanoic acid
  • 2-Amino-5-chlorohexanoic acid
  • 2-Amino-5-chloroheptanoic acid

Uniqueness

2-Amino-5-chlorohexa-2,4-dienedioic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity compared to similar compounds. This feature makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

887928-49-6

Molekularformel

C6H6ClNO4

Molekulargewicht

191.57 g/mol

IUPAC-Name

2-amino-5-chlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6ClNO4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,8H2,(H,9,10)(H,11,12)

InChI-Schlüssel

KNAXVHYDFDBJMN-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(=O)O)N)C=C(C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.